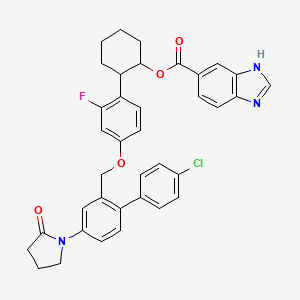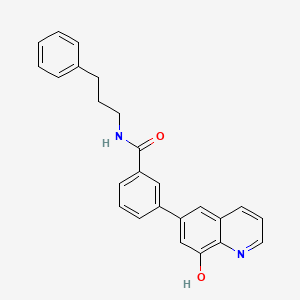
3-(8-Hydroxyquinolin-6-YL)-N-(3-phenylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NCGC00244536 is an inhibitor of KDM4B/JMJD2B histone lysine demethylase (IC50 = ~10 nM). It is selective for KDM4B/JMJD2B over KDM5A/JARID1 and lysine-specific demethylase 1 (LSD1) but does inhibit KDM4A/JMJD2A, KDM4C/JMJD2C, and KDM4D/JMJD2D at 10 μM. NCGC00244536 inhibits the growth of PC3, DU145, LNCaP, VCaP, and C4-2 prostate cancer cells (IC50s = <1 μM for all). It reduces androgen receptor levels and trimethylation of histone 3 lysine 9 (H3K9) in isolated human solid prostate tumors. NCGC00244536 (20 mg/kg, s.c.) reduces tumor volume in a PC3 mouse xenograft model.
KDM4B-IN-B3, also know as NCGC00244536, is a novel KDM4 inhibitor. KDM4B-IN-B3 inhibits the in vivo growth of tumors derived from PC3 cells and ex vivo human PCa explants. Histone lysine demethylase KDM4/JMJD2s are overexpressed in many human tumors including prostate cancer (PCa).
Aplicaciones Científicas De Investigación
Antifungal Activity : Certain benzamide derivatives, including those related to 3-(8-Hydroxyquinolin-6-YL)-N-(3-phenylpropyl)benzamide, have been tested for their antifungal properties. For example, 2‐n‐Amyloxybenzamide demonstrated significant fungistatic potency, surpassing several established antifungal agents (Coates et al., 1957).
Synthesis of Benzoxazole Derivatives : The compound has been used in the synthesis of 2-arylbenzoxazole derivatives through copper-catalyzed intermolecular and intramolecular couplings, demonstrating its utility in complex organic syntheses (Miao et al., 2015).
Inhibitory Activity on Caspase-3 : Certain benzamide and quinazoline derivatives, related to 3-(8-Hydroxyquinolin-6-YL)-N-(3-phenylpropyl)benzamide, have shown inhibitory activity against Caspase-3 in vitro, which is significant for understanding apoptosis mechanisms in cancer research (Chen et al., 2011).
Cytotoxic Properties : Some benzamides have been isolated from Streptomyces species and evaluated for their cytotoxic properties against cancer cell lines, providing insights into potential anticancer applications (Shaaban et al., 2012).
Pharmacokinetics and Anti-fibrosis Potential : Research on benzamide derivatives, such as 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, has revealed their potential as oral anti-fibrotic drugs, with studies on their pharmacokinetics and tissue distribution (Kim et al., 2008).
Adenosine Receptor Ligands : Certain isoquinoline and quinazoline compounds, related to 3-(8-Hydroxyquinolin-6-YL)-N-(3-phenylpropyl)benzamide, have been identified as potent and selective ligands for human adenosine A3 receptors, which is relevant in neuropharmacology (van Muijlwijk-Koezen et al., 1998).
Propiedades
IUPAC Name |
3-(8-hydroxyquinolin-6-yl)-N-(3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c28-23-17-22(16-20-12-6-13-26-24(20)23)19-10-4-11-21(15-19)25(29)27-14-5-9-18-7-2-1-3-8-18/h1-4,6-8,10-13,15-17,28H,5,9,14H2,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKBXXGHEMXSBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC(=C2)C3=CC(=C4C(=C3)C=CC=N4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(8-Hydroxyquinolin-6-YL)-N-(3-phenylpropyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(r)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone](/img/structure/B608235.png)
![(S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B608236.png)
![6-[2-chloro-6-(trifluoromethoxy)phenyl]-1H-benzimidazol-2-ol](/img/structure/B608237.png)
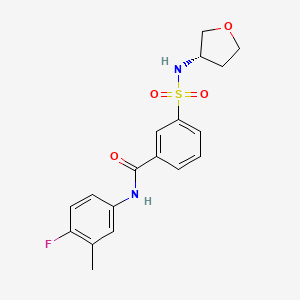
![3-Bromo-4-[2-fluoro-4-[[4-oxo-2-[[2-(pyridin-2-yl)ethyl]amino]-1,3-thiazol-5-(4H)ylidene]methyl]phenoxy]benzonitrile](/img/structure/B608243.png)
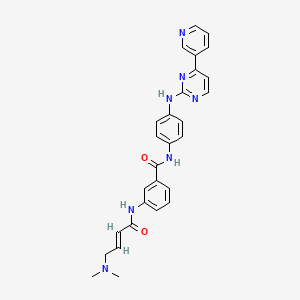
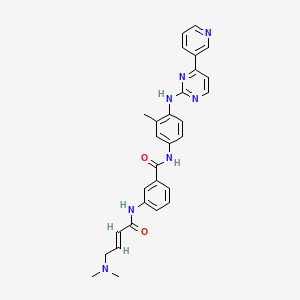
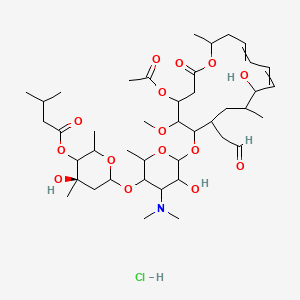
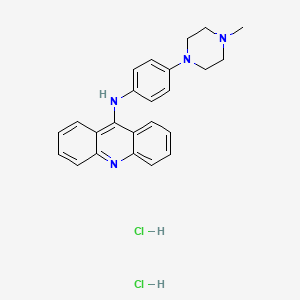
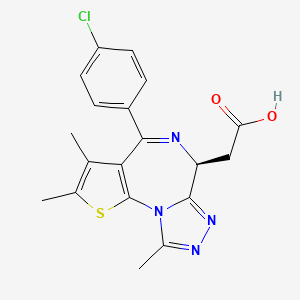
![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide](/img/structure/B608253.png)
![N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608254.png)
